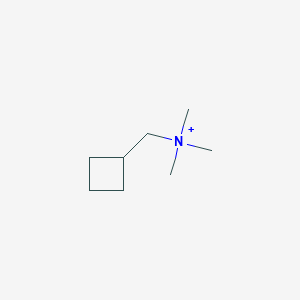
cyclobutyl-N,N,N-trimethylmethanaminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutyl-N,N,N-trimethylmethanaminium is a quaternary ammonium compound with the molecular formula C8H18N. This compound is characterized by a cyclobutyl group attached to a trimethylmethanaminium moiety. Quaternary ammonium compounds are known for their wide range of applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of cyclobutyl-N,N,N-trimethylmethanaminium typically involves the alkylation of cyclobutylamine with trimethylmethanaminium chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Cyclobutyl-N,N,N-trimethylmethanaminium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trimethylmethanaminium group can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclobutyl-N,N,N-trimethylmethanaminium has several scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: This compound is studied for its potential antimicrobial properties, making it a candidate for use in disinfectants and antiseptics.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to interact with biological membranes.
Industry: It is used in the production of surfactants and detergents, enhancing the cleaning efficiency of these products.
Mechanism of Action
The mechanism of action of cyclobutyl-N,N,N-trimethylmethanaminium involves its interaction with biological membranes. The quaternary ammonium group can disrupt the lipid bilayer, leading to increased permeability and potential cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane proteins and phospholipids, which are essential components of the cell membrane.
Comparison with Similar Compounds
Cyclobutyl-N,N,N-trimethylmethanaminium can be compared with other quaternary ammonium compounds such as:
Tetramethylammonium chloride: Similar in structure but lacks the cyclobutyl group, making it less effective in certain applications.
Carboxy-N,N,N-trimethylmethanaminium: Contains a carboxyl group, which imparts different chemical properties and applications.
N,N,N-trimethylglycine: Known for its role in osmoregulation, it has different biological applications compared to this compound.
The uniqueness of this compound lies in its cyclobutyl group, which enhances its interaction with biological membranes and increases its effectiveness in various applications.
Properties
CAS No. |
30833-79-5 |
|---|---|
Molecular Formula |
C8H18N+ |
Molecular Weight |
128.24 g/mol |
IUPAC Name |
cyclobutylmethyl(trimethyl)azanium |
InChI |
InChI=1S/C8H18N/c1-9(2,3)7-8-5-4-6-8/h8H,4-7H2,1-3H3/q+1 |
InChI Key |
DQFTZEIPGDJFSZ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















